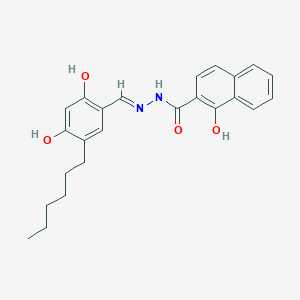

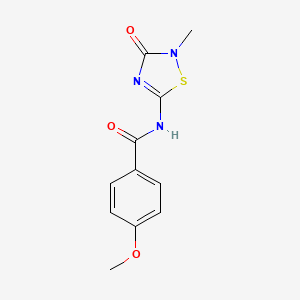

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide, also known as HDN, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. HDN belongs to the family of naphthohydrazide derivatives, which have been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

R1R2C=NNH2 \text{R}_1\text{R}_2\text{C}= \text{NNH}_2 R1R2C=NNH2

functional group. They are related to ketones and aldehydes by the replacement of the oxygen with the–NNH2 \text{–NNH}_2 –NNH2

group .Antioxidant Activity

Hydrazones are known for their antioxidant properties. The compound could potentially be used to scavenge free radicals, which are harmful to biological systems. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones makes them valuable in the treatment of chronic inflammation. By modulating inflammatory pathways, they can be used to treat conditions like arthritis, asthma, and bowel diseases. The specific structure of this compound, with its hexyl and dihydroxy substitutions, may offer unique advantages in this application .

Antimicrobial Activity

Hydrazones exhibit a broad spectrum of antimicrobial activity. This particular compound could be explored for its efficacy against bacterial strains, especially given that certain hydrazones have shown potent antibacterial activities. This application is critical in the era of antibiotic resistance .

Antifungal Activity

Similar to their antibacterial properties, hydrazones can also possess antifungal activities. The compound could be investigated for its use in treating fungal infections, which are a significant concern in immunocompromised patients .

Enzyme Inhibition

Hydrazones can act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase, which is a target for treating cognitive impairments in neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier and its enzyme inhibition properties could be pivotal in developing new treatments .

Nucleophilicity Applications

The nucleophilic nature of hydrazones allows them to participate in various chemical reactions, such as the Mannich reaction, coupling reactions, and halogenations. This reactivity can be harnessed in synthetic chemistry for creating complex molecules .

Drug Design and Discovery

The structural flexibility and reactivity of hydrazones make them suitable candidates for drug design. They can be used as scaffolds in the development of novel therapeutic agents, particularly due to their ability to interact with various biological targets .

Pharmacological Evaluation

Hydrazones, including the compound , can be evaluated for their pharmacological effects using in vitro models. This helps in assessing their therapeutic potential and safety profile before moving on to clinical trials .

properties

IUPAC Name |

N-[(E)-(5-hexyl-2,4-dihydroxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-2-3-4-5-9-17-13-18(22(28)14-21(17)27)15-25-26-24(30)20-12-11-16-8-6-7-10-19(16)23(20)29/h6-8,10-15,27-29H,2-5,9H2,1H3,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYQAAZNHRLMQJ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)

![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)